molecular formula C11H10BrFO B8413984 2-(2-Bromo-4-fluorophenyl)cyclopentanone CAS No. 1086599-78-1

2-(2-Bromo-4-fluorophenyl)cyclopentanone

Cat. No.: B8413984
CAS No.: 1086599-78-1
M. Wt: 257.10 g/mol
InChI Key: GZUGKKBTJOORDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)cyclopentanone is a halogenated cyclopentanone derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position on its aromatic phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic ketones are pivotal for constructing complex molecules. The electron-withdrawing nature of the bromo and fluoro substituents influences the compound’s reactivity, making it a candidate for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Properties

CAS No.

1086599-78-1

Molecular Formula

C11H10BrFO

Molecular Weight

257.10 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H10BrFO/c12-10-6-7(13)4-5-8(10)9-2-1-3-11(9)14/h4-6,9H,1-3H2

InChI Key

GZUGKKBTJOORDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(2-Bromo-4-fluorophenyl)cyclopentanone, its structural and functional attributes are compared with analogous cyclopentanone and acetophenone derivatives. Key differences in substituents, biological activities, and applications are summarized in Table 1 and discussed below.

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Name Substituents/Modifications Key Activities/Applications Toxicity/Environmental Impact Source
This compound 2-Br, 4-F on phenyl; cyclopentanone core Intermediate in drug discovery Limited data; halogen persistence likely N/A
(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) 4-OH, 3-OCH₃ on benzylidene; acryloyl group Strong ACE inhibition, antioxidant activity Non-toxic to normal human lung cells
2-Bromo-4'-methoxyacetophenone 2-Br, 4-OCH₃ on acetophenone core Laboratory/industrial intermediate Regulated under strict handling
2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Alkyl chain; cyclohexenyl group Fragrance/industrial applications Environmentally hazardous (UN 3082)

Structural and Electronic Effects

  • Halogen vs. Oxygenated Substituents: The bromo-fluoro combination in this compound enhances electrophilicity at the aromatic ring compared to methoxy (e.g., 2-Bromo-4'-methoxyacetophenone ) or hydroxy groups (e.g., compound 3d ).

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